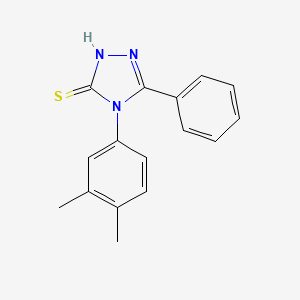

4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-11-8-9-14(10-12(11)2)19-15(17-18-16(19)20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCHPIGMASMXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with aromatic aldehydes. One common method includes the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate, which then undergoes cyclization to yield the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Hydrazine derivatives.

Substitution: Nitro, halo, and sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions starting from appropriate hydrazine derivatives and thioglycolic acid. Various characterization techniques such as NMR spectroscopy (both and ), FTIR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial properties. Research indicates that derivatives of triazole-thiols exhibit promising activity against a range of bacteria and fungi.

Case Study: Antimicrobial Screening

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound showed effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 50 |

| 2 | S. aureus | 25 |

| 3 | C. albicans | 30 |

Medicinal Chemistry

In addition to its antimicrobial properties, this compound is being explored for its potential use in treating various diseases due to its ability to interact with biological targets.

Case Study: Anti-cancer Properties

Research has indicated that triazole derivatives can inhibit cancer cell proliferation. A specific study highlighted the effectiveness of triazole-thiols in inducing apoptosis in cancer cell lines through modulation of signaling pathways .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Agricultural Applications

The unique properties of triazole compounds have also led to their application in agriculture as fungicides. Their effectiveness against fungal pathogens makes them suitable candidates for crop protection.

Case Study: Fungicidal Activity

A recent study evaluated the effectiveness of triazole-based fungicides in controlling Fusarium species in crops. The results indicated significant reductions in fungal growth compared to untreated controls .

| Treatment | Fungal Growth Inhibition (%) |

|---|---|

| Triazole Derivative A | 80 |

| Triazole Derivative B | 75 |

| Control | 10 |

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thiol group are key functional groups that enable the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

- 4-(3-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 78349-87-8): Differs by a single methyl group at the 3-position of the phenyl ring instead of 3,4-dimethyl substitution.

- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol :

The methoxy group at the para position enhances electron density via resonance, increasing reactivity in electrophilic substitutions. This contrasts with the methyl groups in the target compound, which exert inductive effects without resonance donation .

Heterocyclic vs. Aromatic Substitutions

- 4-(3,4-Dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol :

Replacing the phenyl group at position 5 with a pyridine ring introduces nitrogen atoms, altering hydrogen-bonding capacity and solubility. Pyridinyl derivatives often exhibit enhanced biological activity due to improved interactions with biomolecular targets .

S-Alkylation Reactions

- Target Compound vs. 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Both undergo S-alkylation with 2-bromo-1-phenylethanone in the presence of cesium carbonate. However, the bromophenyl derivative’s electron-withdrawing substituent slows reaction kinetics compared to the electron-donating methyl groups in the target compound, which facilitate nucleophilic attack at the thiol group .

Tautomerism and Stability

- Thiol-Thione Equilibrium: The target compound’s 3,4-dimethylphenyl group stabilizes the thiol form via steric hindrance, reducing thione formation. In contrast, derivatives like 5-(3-chlorophenyl)-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol favor the thione tautomer due to electron-withdrawing substituents, impacting their alkylation pathways .

Antimicrobial Activity

- 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Schiff base derivatives of the triazole-thiol core exhibit moderate antifungal and antibacterial activity. The target compound’s 3,4-dimethylphenyl group may enhance lipophilicity, improving membrane penetration and potency compared to simpler analogs .

Antioxidant and CNS Activity

- Alkyl Derivatives (e.g., 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol): These compounds show moderate antiradical activity in DPPH assays, while Schiff bases like 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrate significant antianxiety and antidepressant effects. The target compound’s methyl groups may reduce polarity, enhancing blood-brain barrier penetration for CNS applications .

Physicochemical and Spectroscopic Comparisons

Biological Activity

4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H15N3S

- Molecular Weight : 281.38 g/mol

- CAS Number : 578761-71-4

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating potential applications in pharmacology, particularly in anticancer and antimicrobial therapies.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In a study evaluating the cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, several triazole derivatives showed enhanced selectivity towards cancer cells compared to normal cells .

- Specifically, compounds with structural similarities to this compound were noted for their ability to inhibit cell proliferation and induce apoptosis in targeted cancer cells.

Antimicrobial Activity

Triazole compounds are also recognized for their antifungal properties:

- A study highlighted the effectiveness of triazole derivatives against various fungal pathogens. The presence of the thiol group in the structure may enhance the compound's interaction with microbial targets .

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. Key observations include:

- Electron-donating groups : Compounds with methyl substituents at specific positions on the aromatic ring exhibited higher antiproliferative activity against liver cancer (HepG2) cell lines .

- Thiol group : The presence of the thiol group is crucial for enhancing biological interactions and activities.

Case Studies

- Cytotoxicity Testing :

- Antifungal Activity :

Data Tables

| Compound Name | Structure Features | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Triazole ring with thiol group | Anticancer and antifungal | Significant cytotoxicity against melanoma and breast cancer cell lines |

| 1-{[4-(dimethylphenyl)-tetrazol]-5-thiol} | Tetrazole ring | Antifungal | Effective against multiple fungal strains |

| N-(4-methylphenyl)-N'-(triazol)thioamide | Triazole with thioamide linkage | Antifungal | Demonstrated notable antifungal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.